N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and a fluorinated benzaldehyde under acidic conditions.
Introduction of the Trimethoxybenzamide Moiety: The trimethoxybenzamide group is introduced via an amide coupling reaction between the benzothiazole derivative and 3,4,5-trimethoxybenzoic acid using coupling reagents such as EDCI and HOBt.
Attachment of the Morpholine Group: The final step involves the alkylation of the amide nitrogen with 2-(morpholin-4-yl)ethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Research: The compound shows promise as an antimicrobial agent against various bacterial and fungal strains.
Biological Studies: It is used in studies to understand the structure-activity relationship of benzothiazole derivatives and their biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride involves the inhibition of specific enzymes and receptors. The benzothiazole core interacts with the active site of target enzymes, disrupting their normal function. The trimethoxybenzamide moiety enhances the compound’s binding affinity, while the morpholine group improves its solubility and bioavailability . Molecular docking studies have shown that this compound can effectively bind to proteins involved in cancer cell growth and microbial resistance .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide: Lacks the morpholine group.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-methylbenzamide: Contains a methyl group instead of the morpholine group.
Uniqueness
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability. The combination of the fluorine atom and the trimethoxybenzamide moiety also contributes to its potent biological activity .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S.ClH/c1-29-18-12-15(13-19(30-2)21(18)31-3)22(28)27(7-6-26-8-10-32-11-9-26)23-25-17-5-4-16(24)14-20(17)33-23;/h4-5,12-14H,6-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPUOUVZYWAKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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